N-(5-chloro-1,3,4-thiadiazol-2-yl)acetamide N-(5-chloro-1,3,4-thiadiazol-2-yl)acetamide An Acetazolamide impurity.
Brand Name: Vulcanchem
CAS No.: 60320-32-3
VCID: VC21354176
InChI: InChI=1S/C4H4ClN3OS/c1-2(9)6-4-8-7-3(5)10-4/h1H3,(H,6,8,9)
SMILES: CC(=O)NC1=NN=C(S1)Cl
Molecular Formula: C4H4ClN3OS
Molecular Weight: 177.61 g/mol

N-(5-chloro-1,3,4-thiadiazol-2-yl)acetamide

CAS No.: 60320-32-3

Cat. No.: VC21354176

Molecular Formula: C4H4ClN3OS

Molecular Weight: 177.61 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

N-(5-chloro-1,3,4-thiadiazol-2-yl)acetamide - 60320-32-3

Specification

CAS No. 60320-32-3
Molecular Formula C4H4ClN3OS
Molecular Weight 177.61 g/mol
IUPAC Name N-(5-chloro-1,3,4-thiadiazol-2-yl)acetamide
Standard InChI InChI=1S/C4H4ClN3OS/c1-2(9)6-4-8-7-3(5)10-4/h1H3,(H,6,8,9)
Standard InChI Key CKUUONNLVFAZNC-UHFFFAOYSA-N
SMILES CC(=O)NC1=NN=C(S1)Cl
Canonical SMILES CC(=O)NC1=NN=C(S1)Cl
Appearance White Solid

Introduction

Physical and Chemical Properties

N-(5-chloro-1,3,4-thiadiazol-2-yl)acetamide exhibits a distinctive set of physical and chemical properties that define its behavior under various conditions and influence its applications. Understanding these properties is essential for proper handling, storage, and utilization of this compound in research and industrial settings.

Fundamental Physical Properties

The compound presents as a solid at room temperature with a characteristic white to off-white appearance . Its physical state and appearance provide important information for identification and quality assessment. The compound has a well-defined melting point range of 245-246°C when determined in ethanol solution, which serves as a useful parameter for purity verification .

The molecular weight of N-(5-chloro-1,3,4-thiadiazol-2-yl)acetamide is 177.61 g/mol, calculated based on its molecular formula C4H4ClN3OS . The density has been predicted to be approximately 1.608±0.06 g/cm³, although this value may require experimental verification for precise applications .

Table 1 summarizes the key physical properties of N-(5-chloro-1,3,4-thiadiazol-2-yl)acetamide:

PropertyValueReference
Physical StateSolid
ColorWhite to Off-White
Molecular Weight177.61 g/mol
Melting Point245-246°C (in ethanol)
Density (predicted)1.608±0.06 g/cm³
pKa (predicted)8.95±0.50

Solubility and Chemical Behavior

The solubility profile of N-(5-chloro-1,3,4-thiadiazol-2-yl)acetamide indicates limited solubility in common organic solvents. It is reported to be slightly soluble in dimethyl sulfoxide (DMSO) and methanol . This restricted solubility pattern must be considered when developing formulations or performing chemical reactions involving this compound.

From a chemical perspective, the compound contains multiple functional groups that contribute to its reactivity. The presence of the thiadiazole ring with nitrogen and sulfur heteroatoms provides sites for coordination with metals and hydrogen bonding. The acetamide group contributes to hydrogen bond donor and acceptor capabilities, while the chlorine substituent affects the electronic distribution within the molecule and serves as a potential site for nucleophilic substitution reactions.

The predicted pKa value of 8.95±0.50 suggests moderate acidity of the amide proton, which may influence its behavior in biological systems and its interactions with other chemical entities .

Applications and Uses

N-(5-chloro-1,3,4-thiadiazol-2-yl)acetamide demonstrates versatility in its applications, particularly in agricultural and pharmaceutical contexts. The compound's structural features and reactivity profile contribute to its specific uses across different fields.

Agricultural Applications

One of the primary applications of N-(5-chloro-1,3,4-thiadiazol-2-yl)acetamide is in agriculture, where it has been reported to effectively control fungi and weeds on certain crops . This functionality positions the compound as a potential agrochemical with dual fungicidal and herbicidal properties. The ability to address multiple types of crop threats with a single compound is particularly valuable in agricultural management strategies aimed at improving crop yield and quality.

Computational and Structural Properties

The structural and computational properties of N-(5-chloro-1,3,4-thiadiazol-2-yl)acetamide provide valuable insights into its potential interactions, reactivity, and behavior in various environments. These properties are increasingly important in modern drug discovery, material science, and chemical research.

Molecular Descriptors and Properties

Computational chemistry approaches have generated several important molecular descriptors for N-(5-chloro-1,3,4-thiadiazol-2-yl)acetamide:

PropertyValueReference
XLogP31.8
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count4
Rotatable Bond Count1
Topological Polar Surface Area83.1 Ų
Heavy Atom Count10
Formal Charge0
Exact Mass176.9763606 Da

The moderate lipophilicity (XLogP3 = 1.8) suggests a balance between hydrophilic and lipophilic character, which may influence the compound's distribution in biological systems. The hydrogen bond donor and acceptor counts (1 and 4, respectively) indicate potential for interaction with biological macromolecules through hydrogen bonding. The relatively low number of rotatable bonds (1) suggests a rigid structure with limited conformational flexibility .

The topological polar surface area (TPSA) of 83.1 Ų provides an indication of the compound's potential for passive membrane permeability, with this value suggesting moderate membrane penetration capabilities .

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